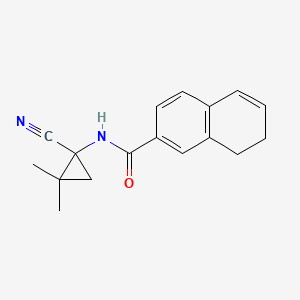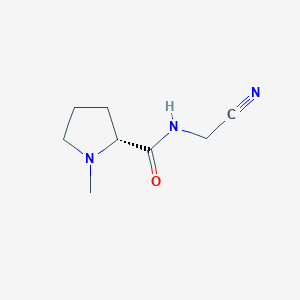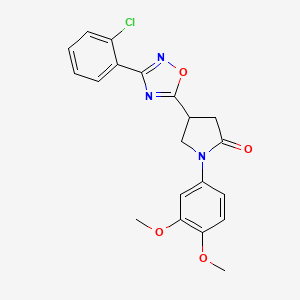
4-(3-Amino-1-phenylpropyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Amino-1-phenylpropyl)phenol, also known as 4-APPP, is a chemical compound that belongs to the family of phenethylamines. It has gained significant attention from the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-(3-Amino-1-phenylpropyl)phenol involves its interaction with the dopamine transporter and serotonin transporter. It acts as a reuptake inhibitor, preventing the reuptake of dopamine and serotonin into the presynaptic neuron. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in an overall increase in neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its interaction with the dopamine and serotonin systems in the brain. It has been shown to increase the release of dopamine and serotonin, resulting in an overall increase in neurotransmission. This can lead to a range of effects, including increased motivation, improved mood, and enhanced cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(3-Amino-1-phenylpropyl)phenol in lab experiments is its high affinity for the dopamine and serotonin transporters. This makes it a useful tool for studying the mechanisms underlying neurotransmitter reuptake and release. However, one limitation of using this compound is its potential for abuse, which can lead to ethical concerns in research settings.
Future Directions
There are several future directions for research on 4-(3-Amino-1-phenylpropyl)phenol. One potential area of investigation is its use in the treatment of neurological disorders such as depression and anxiety. Additionally, further research could explore its potential as a tool for studying the mechanisms underlying neurotransmitter reuptake and release. Finally, future studies could investigate the potential for developing novel drugs based on the structure of this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of novel drugs for the treatment of neurological disorders and provide a better understanding of the mechanisms underlying neurotransmitter reuptake and release.
Synthesis Methods
The synthesis of 4-(3-Amino-1-phenylpropyl)phenol can be achieved by following a multi-step process. The first step involves the reaction of 4-fluorophenylacetonitrile with magnesium in the presence of anhydrous ether. This reaction produces 4-fluorophenylacetone, which is then reacted with nitroethane in the presence of ammonium acetate to produce 1-(4-fluorophenyl)-2-nitropropene. The final step involves the reduction of 1-(4-fluorophenyl)-2-nitropropene with tin (II) chloride in the presence of hydrochloric acid to produce this compound.
Scientific Research Applications
4-(3-Amino-1-phenylpropyl)phenol has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. It has been shown to have a high affinity for the dopamine transporter and serotonin transporter, making it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease.
properties
IUPAC Name |
4-(3-amino-1-phenylpropyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c16-11-10-15(12-4-2-1-3-5-12)13-6-8-14(17)9-7-13/h1-9,15,17H,10-11,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCQVJPMBSZWNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B2976547.png)

![N-(2,5-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2976550.png)






![1'-(5-Oxo-1-phenylpyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2976564.png)

